2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone
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Overview
Description
2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone is a chemical compound known for its significant role in various scientific research fields. It is a derivative of naphthaldehyde and benzoyl hydrazone, characterized by its ability to form stable complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone typically involves the condensation reaction between 2-Hydroxy-1-naphthylaldehyde and benzoyl hydrazine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various electrophiles can be used for substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include naphthoquinone derivatives, hydrazine derivatives, and substituted hydrazones .
Scientific Research Applications
2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound exhibits significant antiproliferative activity against tumor cells, making it a potential candidate for cancer research.
Medicine: As an iron chelator, it has potential therapeutic applications in treating diseases related to iron overload.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone primarily involves its ability to chelate metal ions, particularly iron. By binding to iron, the compound inhibits the activity of iron-dependent enzymes, such as ribonucleotide reductase, which is crucial for DNA synthesis. This inhibition leads to the suppression of cell proliferation, particularly in tumor cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-1-naphthylaldehyde isonicotinoyl hydrazone
- Salicylaldehyde benzoyl hydrazone
- 2-Hydroxy-1-naphthylaldehyde thiosemicarbazone
Uniqueness
Compared to similar compounds, 2-Hydroxy-1-naphthylaldehyde benzoyl hydrazone exhibits unique properties such as higher stability and stronger metal chelation ability. Its antiproliferative activity against tumor cells is also more pronounced, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
15017-21-7 |
---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O2/c21-17-11-10-13-6-4-5-9-15(13)16(17)12-19-20-18(22)14-7-2-1-3-8-14/h1-12,21H,(H,20,22) |
InChI Key |
QQUWFXMXRVAVCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Synonyms |
2-hydroxy-1-naphthylaldehyde benzoyl hydrazone HNB hydrazone |
Origin of Product |
United States |
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